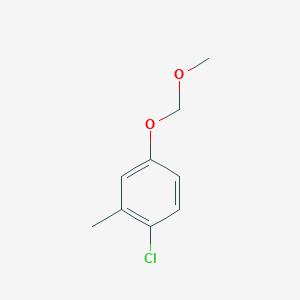
3-(4-Chlorophenyl)-4,4-difluoro-3-hydroxybutanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-4,4-difluoro-3-hydroxybutanenitrile is an organic compound characterized by the presence of a chlorophenyl group, two fluorine atoms, a hydroxyl group, and a nitrile group attached to a butane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-4,4-difluoro-3-hydroxybutanenitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzaldehyde with difluoroacetic acid in the presence of a base to form an intermediate. This intermediate is then subjected to a cyanation reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(4-Chlorophenyl)-4,4-difluoro-3-hydroxybutanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: 3-(4-Chlorophenyl)-4,4-difluoro-3-oxobutanenitrile.
Reduction: 3-(4-Chlorophenyl)-4,4-difluoro-3-aminobutanenitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(4-Chlorophenyl)-4,4-difluoro-3-hydroxybutanenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(4-Chlorophenyl)-4,4-difluoro-3-hydroxybutanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .
類似化合物との比較
Similar Compounds
- 3-(4-Bromophenyl)-4,4-difluoro-3-hydroxybutanenitrile
- 3-(4-Fluorophenyl)-4,4-difluoro-3-hydroxybutanenitrile
- 3-(4-Methylphenyl)-4,4-difluoro-3-hydroxybutanenitrile
Uniqueness
3-(4-Chlorophenyl)-4,4-difluoro-3-hydroxybutanenitrile is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .
特性
分子式 |
C10H8ClF2NO |
|---|---|
分子量 |
231.62 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-4,4-difluoro-3-hydroxybutanenitrile |
InChI |
InChI=1S/C10H8ClF2NO/c11-8-3-1-7(2-4-8)10(15,5-6-14)9(12)13/h1-4,9,15H,5H2 |
InChIキー |
BVIFCBKMKILVFT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(CC#N)(C(F)F)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


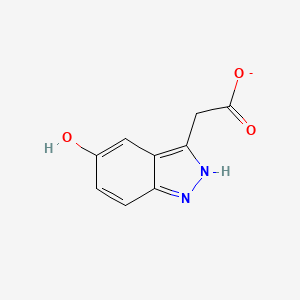
![3-nitro-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B11757923.png)
![1-(2,2-difluoroethyl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11757930.png)
![Tert-butyl 6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B11757938.png)
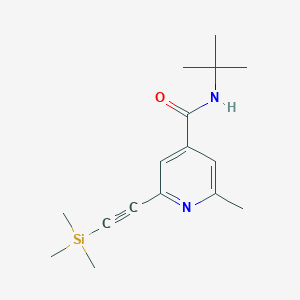
![2-(6-Methoxypyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B11757945.png)
![6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzothiazol-2-ylamine](/img/structure/B11757953.png)
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757966.png)
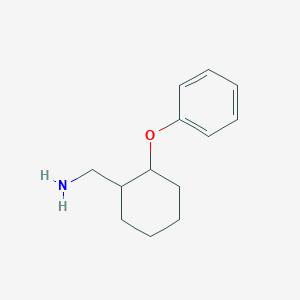
![Methyl 6-cyano-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B11757974.png)
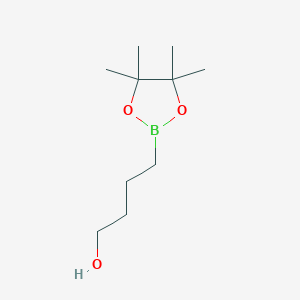

![6-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,4-dione](/img/structure/B11757985.png)
